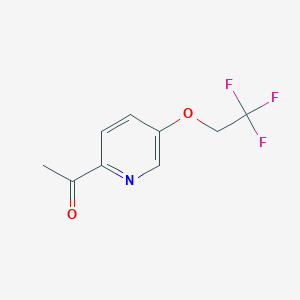![molecular formula C12H7NO3 B11888555 7-Hydroxy-5H-[1]benzopyrano[3,4-c]pyridin-5-one CAS No. 87902-90-7](/img/structure/B11888555.png)
7-Hydroxy-5H-[1]benzopyrano[3,4-c]pyridin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-HYDROXY-5H-CHROMENO[3,4-C]PYRIDIN-5-ONE is a heterocyclic compound that combines the structural features of chromene and pyridine. This compound has garnered significant attention due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-HYDROXY-5H-CHROMENO[3,4-C]PYRIDIN-5-ONE typically involves the reaction of 4-aminocoumarin with β-carbonyl-substituted chromenes. This reaction proceeds through a Michael addition, followed by chromane ring opening and cyclodehydration . The reaction is usually carried out in the presence of acetic acid and ammonium acetate under reflux conditions, yielding the desired product in moderate to good yields.
Industrial Production Methods: While specific industrial production methods for 7-HYDROXY-5H-CHROMENO[3,4-C]PYRIDIN-5-ONE are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 7-HYDROXY-5H-CHROMENO[3,4-C]PYRIDIN-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted chromeno-pyridine derivatives.
Scientific Research Applications
7-HYDROXY-5H-CHROMENO[3,4-C]PYRIDIN-5-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits potential antibacterial, antifungal, and anticancer activities.
Medicine: Investigated for its potential as an analgesic and anti-inflammatory agent.
Industry: Utilized in the development of fluorescent materials and dyes due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 7-HYDROXY-5H-CHROMENO[3,4-C]PYRIDIN-5-ONE involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Chromenes: These compounds share the chromene moiety and exhibit similar chemical reactivity and biological properties.
Uniqueness: 7-HYDROXY-5H-CHROMENO[3,4-C]PYRIDIN-5-ONE stands out due to its unique combination of chromene and pyridine structures, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
87902-90-7 |
|---|---|
Molecular Formula |
C12H7NO3 |
Molecular Weight |
213.19 g/mol |
IUPAC Name |
7-hydroxychromeno[3,4-c]pyridin-5-one |
InChI |
InChI=1S/C12H7NO3/c14-10-3-1-2-8-7-4-5-13-6-9(7)12(15)16-11(8)10/h1-6,14H |
InChI Key |
KKZUMRFXQFGCIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)OC(=O)C3=C2C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


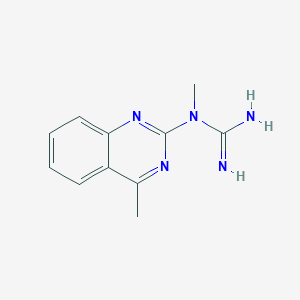
![1,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B11888489.png)

![N,N,2-Triethylpyrazolo[1,5-a]pyridin-3-amine](/img/structure/B11888507.png)

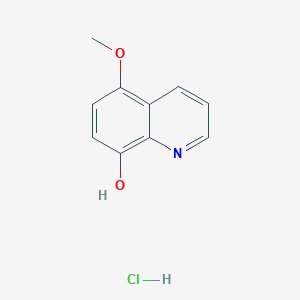
![tert-Butyl (1S,3R)-5-azaspiro[2.4]heptan-1-ylcarbamate](/img/structure/B11888521.png)
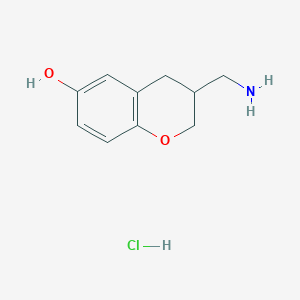
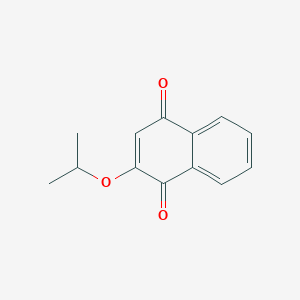
![5,8-Dioxaspiro[3.4]octane, 6-butyl-2-(chloromethyl)-](/img/structure/B11888545.png)
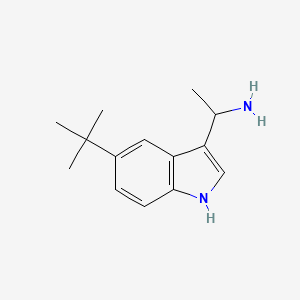
![4-[(4-Chlorophenyl)sulfanyl]azetidin-2-one](/img/structure/B11888552.png)
